REACTION_CXSMILES
|
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][CH2:11][C:12]([O:14][C@@H:15]([C@@H:54]([C:56]([OH:58])=[O:57])[CH3:55])[C@@H:16]([C@H:18]1[O:23][C@:22]2([O:27][C@@:26]([C@@H:29]3[O:33][C@@:32]([C@@H:35]4[O:39][C@@H:38]([C@H:40]5[O:45][C@@:44]([OH:48])([CH2:46][OH:47])[C@H:43]([CH3:49])[CH2:42][C@@H:41]5[CH3:50])[CH2:37][C@@H:36]4[CH3:51])([CH3:34])[CH2:31][CH2:30]3)([CH3:28])[CH2:25][CH2:24]2)[CH2:21][C@H:20]([OH:52])[C@H:19]1[CH3:53])[CH3:17])=[O:13]>N1C=CC=CC=1.ClCCl>[CH3:10][CH2:11][C:12]([O:14][CH:15]([CH:54]([C:56]([OH:58])=[O:57])[CH3:55])[CH:16]([CH:18]1[O:23][C:22]2([O:27][C:26]([CH:29]3[O:33][C:32]([CH:35]4[O:39][CH:38]([CH:40]5[O:45][C:44]([OH:48])([CH2:46][O:47][C:8]([NH:7][C:1]6[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=6)=[O:9])[CH:43]([CH3:49])[CH2:42][CH:41]5[CH3:50])[CH2:37][CH:36]4[CH3:51])([CH3:34])[CH2:31][CH2:30]3)([CH3:28])[CH2:25][CH2:24]2)[CH2:21][CH:20]([OH:52])[CH:19]1[CH3:53])[CH3:17])=[O:13]
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
laidlomycin
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)O[C@H]([C@H](C)[C@@H]1[C@@H]([C@H](C[C@@]2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)[C@H](C)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated in an oil bath at 70° for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WASH
|
Details
|
washed with 5% aqueous hydrochloric acid and water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (75% ether hexane, 0.01% formic acid eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |